5-nitro-1H-indol-1-amine

Description

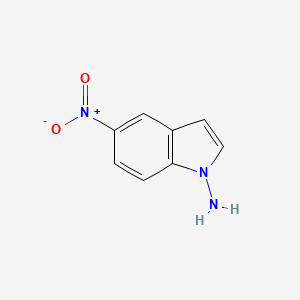

5-Nitro-1H-indol-1-amine is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 5th position and an amine (-NH₂) group at the 1st position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and CNS-targeting properties.

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-nitroindol-1-amine |

InChI |

InChI=1S/C8H7N3O2/c9-10-4-3-6-5-7(11(12)13)1-2-8(6)10/h1-5H,9H2 |

InChI Key |

SBZACGHWWDTLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2N)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular properties, and spectral data of 5-nitro-1H-indol-1-amine with related indole derivatives:

Key Observations :

- Electron Effects: The nitro group in this compound is electron-withdrawing, reducing electron density on the indole ring compared to amino- or methyl-substituted analogs. This may enhance stability toward oxidation but reduce nucleophilicity.

- Spectral Shifts: Amino groups (e.g., in 1H-indol-5-amine) show IR absorption at ~3359 cm⁻¹ (NH stretch), while methyl groups (e.g., 1-methyl-1H-indol-5-amine) produce distinct ¹H NMR singlets (δ ~3.68 ppm) .

- Solubility: Nitro-substituted derivatives like 2-(5-nitro-1H-indol-3-yl)ethan-1-amine HCl are often polar and may exhibit higher aqueous solubility compared to non-polar methylated analogs .

Key Observations :

- For example, 5-(2-methylindol-3-yl)-oxadiazole derivatives show notable activity against S. aureus .

- Drug Intermediates : Methylated indoles (e.g., 1-methyl-1H-indol-5-amine) serve as precursors for functionalized derivatives with improved pharmacokinetic profiles .

- Toxicity Concerns : Nitro groups may increase cytotoxicity, as seen in tryptophan pyrolysis products (e.g., Trp-P-2), which are mutagenic .

Key Observations :

- Methylated derivatives like 1-methyl-1H-indol-5-amine pose moderate risks (skin/eye irritation), necessitating basic PPE .

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction, a cornerstone in indole chemistry, has been employed to synthesize intermediates en route to 5-nitro-1H-indol-1-amine derivatives. Starting with 5-nitro-1H-indole, treatment with the Vilsmeier reagent (POCl3/DMF) generates a reactive carbaldehyde at the 3-position. This aldehyde intermediate undergoes in-situ reductive amination with sodium borohydride (NaBH4) and primary amines to yield 1-substituted-3-aminomethyl-5-nitroindoles .

Although this method primarily targets 3-position modifications, the reaction sequence underscores the versatility of 5-nitroindole as a substrate for regioselective transformations. To access the 1-amino derivative, strategic protection and deprotection steps may be necessary. For instance, introducing a temporary protecting group at the 1-position during nitration or subsequent reactions could enable selective amine installation .

Reduction of 1-Nitroso-5-Nitroindole

The reduction of nitroso intermediates offers a conceptually straightforward route to primary amines. 1-Nitroso-5-nitroindole, synthesized via nitrosation of 5-nitroindole with nitrous acid (HNO2), can be reduced using catalytic hydrogenation (H2/Pd-C) or sodium dithionite (Na2S2O4). This method theoretically provides direct access to this compound, but practical implementation is hindered by the instability of nitrosoindoles and competing over-reduction of the nitro group .

Multi-Step Synthesis from Indoline Derivatives

A multi-step strategy involving indoline intermediates has been explored for related compounds. 5-Nitroindoline undergoes sequential oxidation and amination to yield 1-amino-5-nitroindole. In one protocol, oxidation with manganese dioxide (MnO2) regenerates the indole aromatic system, followed by copper-catalyzed amination with hydroxylamine-O-sulfonic acid. This approach achieves moderate yields (40–60%) but requires rigorous control of oxidation states to prevent nitro group reduction .

Comparative Analysis of Synthetic Routes

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.